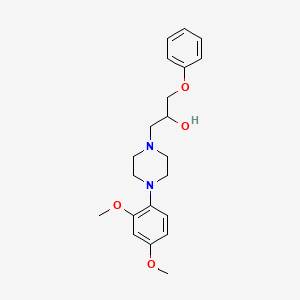
4-(2,4-Dimethoxyphenyl)-alpha-phenoxymethyl-1-piperazineethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dimethoxyphenyl)-alpha-phenoxymethyl-1-piperazineethanol is a complex organic compound that features a piperazine ring substituted with a phenoxymethyl group and a 2,4-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxyphenyl)-alpha-phenoxymethyl-1-piperazineethanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dimethoxybenzylamine with phenoxymethyl chloride to form an intermediate, which is then reacted with piperazine and ethanol under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
4-(2,4-Dimethoxyphenyl)-alpha-phenoxymethyl-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
4-(2,4-Dimethoxyphenyl)-alpha-phenoxymethyl-1-piperazineethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-alpha-phenoxymethyl-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: These compounds share the 2,4-dimethoxyphenyl group and have been studied for their antimicrobial properties.
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with a 2,4-dimethoxyphenyl group, synthesized via the Biginelli reaction.
Uniqueness
4-(2,4-Dimethoxyphenyl)-alpha-phenoxymethyl-1-piperazineethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and phenoxymethyl group contribute to its versatility in various reactions and applications.
属性
CAS 编号 |
66307-57-1 |
|---|---|
分子式 |
C21H28N2O4 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
1-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C21H28N2O4/c1-25-19-8-9-20(21(14-19)26-2)23-12-10-22(11-13-23)15-17(24)16-27-18-6-4-3-5-7-18/h3-9,14,17,24H,10-13,15-16H2,1-2H3 |
InChI 键 |
IKQGBOUZXICARC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















